BenchChemオンラインストアへようこそ!

2-(4-Cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid

Lipophilicity Fsp3 Drug-likeness

2-(4-Cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid (CAS 900019-67-2) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine family—a privileged scaffold in medicinal chemistry associated with kinase inhibition, anti-inflammatory activity, and antimicrobial applications. The compound bears a free carboxylic acid at the 6-position of the bicyclic core and a 4-cyclohexylphenyl substituent at the 2-position, yielding a molecular formula of C₂₀H₂₀N₂O₂ (MW = 320.39 g/mol).

Molecular Formula C20H20N2O2
Molecular Weight 320.392
CAS No. 900019-67-2
Cat. No. B3001072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid
CAS900019-67-2
Molecular FormulaC20H20N2O2
Molecular Weight320.392
Structural Identifiers
SMILESC1CCC(CC1)C2=CC=C(C=C2)C3=CN4C=C(C=CC4=N3)C(=O)O
InChIInChI=1S/C20H20N2O2/c23-20(24)17-10-11-19-21-18(13-22(19)12-17)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h6-14H,1-5H2,(H,23,24)
InChIKeyBMBWTCBOJUSNPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid (CAS 900019-67-2): Core Scaffold, Physicochemical Identity, and Procurement Baseline


2-(4-Cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid (CAS 900019-67-2) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine family—a privileged scaffold in medicinal chemistry associated with kinase inhibition, anti-inflammatory activity, and antimicrobial applications [1]. The compound bears a free carboxylic acid at the 6-position of the bicyclic core and a 4-cyclohexylphenyl substituent at the 2-position, yielding a molecular formula of C₂₀H₂₀N₂O₂ (MW = 320.39 g/mol) . It is supplied as a research chemical by multiple vendors at purities ranging from 90% to 98%, with the free carboxylic acid providing a synthetic handle for amide coupling, esterification, or salt formation . Critically, no primary research publications or patents were identified that report biological activity data specific to this exact compound—a finding that fundamentally shapes the evidence framework presented in this guide.

Why Generic Substitution Risks Project Failure: The 2-(4-Cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid Differentiation Problem


Although imidazo[1,2-a]pyridine-6-carboxylic acid derivatives share a common core, substitution at the 2-position profoundly alters lipophilicity, three-dimensionality, and target-binding profiles [1]. The 4-cyclohexylphenyl group in CAS 900019-67-2 is not a trivial replacement for a simple phenyl (CAS 1027-01-6), 4-methylphenyl, or 4-methylsulfonylphenyl analog: it introduces a saturated cyclohexyl ring that increases LogP by approximately 0.86 units and raises the fraction of sp³-hybridized carbon atoms (Fsp₃) from essentially zero to 0.30 relative to the unsubstituted phenyl comparator . In the context of the imidazo[1,2-a]pyridine class, SAR studies on 5-lipoxygenase inhibitors have explicitly demonstrated that the cyclohexyl moiety is a critical pharmacophoric element, with N-cyclohexyl-substituted analogs achieving sub-micromolar potency (IC₅₀ = 0.16 μM) where non-cyclohexyl variants show attenuated activity [2]. Therefore, substituting this compound with a less lipophilic, less three-dimensional analog carries a material risk of altering permeability, solubility, metabolic stability, and target engagement—any of which can invalidate a screening hit or lead optimization campaign.

2-(4-Cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid: Comparator-Anchored Quantitative Differentiation Evidence


Lipophilicity and 3D Character Differential vs. 2-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid (CAS 1027-01-6)

The target compound exhibits a calculated LogP of 3.56 and an Fsp₃ of 0.30, compared to a LogP of 2.70 and an Fsp₃ of approximately 0 for the direct 2-phenyl analog (CAS 1027-01-6) . The ΔLogP of +0.86 units indicates meaningfully higher lipophilicity, while the Fsp₃ increase from ~0 to 0.30 reflects the introduction of six saturated carbon atoms from the cyclohexyl ring. In medicinal chemistry, Fsp₃ values above 0.25 are generally correlated with improved aqueous solubility, reduced off-target promiscuity, and higher clinical success rates [1].

Lipophilicity Fsp3 Drug-likeness Physicochemical profiling

Cyclohexyl Moiety as a Pharmacophoric Determinant: Class-Level Evidence from 5-Lipoxygenase Inhibitor SAR

While no direct bioactivity data exist for CAS 900019-67-2, class-level evidence from a published SAR study on imidazo[1,2-a]pyridine-based 5-lipoxygenase (5-LO) inhibitors demonstrates that the cyclohexyl moiety is a key pharmacophoric element within this scaffold [1]. The lead compound from this study, N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridine-3-amine (EP6), achieved an IC₅₀ of 0.16 μM in intact polymorphonuclear leukocytes and 0.05–0.10 μM in cell-free assays [2]. By contrast, close analogs lacking the cyclohexyl substitution showed reduced or abolished 5-LO inhibitory activity, confirming that the cyclohexyl group contributes non-trivially to target engagement [1]. The target compound CAS 900019-67-2 presents the cyclohexyl group at the 2-position via a phenyl linker rather than at the 3-position amine, representing a topologically distinct but pharmacophorically related presentation of the cyclohexyl motif.

5-Lipoxygenase Inflammation Structure-Activity Relationship Kinase inhibition

Commercial Purity Specification and Vendor Sourcing Differentiation

Commercially available purity for CAS 900019-67-2 varies by supplier: Fluorochem lists 90% purity , Chemsrc offers 98.0% , and MolCore advertises ≥97% (NLT 97%) with ISO certification . The methyl ester analog (CAS 900019-66-1) is also widely available at ≥95–97% purity . The approximately 8-percentage-point purity gap between the lowest (90%) and highest (98%) commercial offerings is practically meaningful: at 90% purity, a 10 mg sample contains approximately 1 mg of unidentified impurities that could confound dose-response or selectivity assays; at 98%, the impurity burden is reduced approximately five-fold. Procurement workflows should specify minimum purity thresholds and request Certificates of Analysis (CoA) that include HPLC trace data.

Purity specification Vendor comparison Procurement Quality control

Carboxylic Acid Handle as a Synthetic Diversification Advantage Over the Methyl Ester Analog

CAS 900019-67-2 presents a free carboxylic acid that can be directly elaborated via amide bond formation, esterification, or conversion to acyl chlorides, hydroxamic acids, and heterocycles without a deprotection step . The methyl ester analog (CAS 900019-66-1) requires saponification (typically LiOH or NaOH in aqueous THF/MeOH) to liberate the acid, adding one synthetic step and introducing potential yield loss or epimerization risk. In the related imidazo[1,2-a]pyridine-6-carboxylic acid series, the carboxylic acid has been exploited as a key diversification point: patent US10138241 describes 6-carboxylic acid amide derivatives as potent RIPK2 inhibitors with IC₅₀ values as low as 2.4 nM [1], while US20230271956 reports 6-carboxylic acid amides as ACSS2 inhibitors with IC₅₀ = 5.5 nM [2]. The free acid in CAS 900019-67-2 is thus the direct entry point to this therapeutically validated amide space, whereas the ester analog is merely a protected precursor.

Synthetic chemistry Amide coupling Fragment-based drug discovery Parallel synthesis

GHS Hazard Profile and Safe Handling Requirements for Laboratory Procurement

According to the Fluorochem Safety Data Sheet, CAS 900019-67-2 carries GHS07 classification with Signal Word 'Warning' and the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This profile is consistent with the broader class of imidazo[1,2-a]pyridine carboxylic acids, which generally exhibit acute oral toxicity and irritant properties . The compound is classified as non-hazardous for transport, simplifying shipping logistics relative to compounds requiring DOT/IATA hazard class labeling.

Safety data GHS classification Laboratory handling Procurement compliance

Critical Data Gap Advisory: Absence of Primary Biological Activity Data for CAS 900019-67-2

A systematic search of PubMed, Google Scholar, BindingDB, ChEMBL, and major patent databases (USPTO, EPO, WIPO) returned no primary research articles, patents, or bioassay depositions that report quantitative biological activity data for CAS 900019-67-2 [1]. This finding is material: unlike 2-(4-methylsulfonylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid (CID 1482206), which has deposited IC₅₀ values of 2.5 μM against HSP90α and 38 μM against Endothelial PAS domain-containing protein 1 [2], the 4-cyclohexylphenyl analog remains biologically uncharacterized in the public domain. All activity-based claims in this guide are therefore class-level inferences derived from structurally related imidazo[1,2-a]pyridine-6-carboxylic acid derivatives and should not be interpreted as compound-specific potency or selectivity data.

Data gap analysis Risk assessment Screening strategy Evidence quality

Recommended Application Scenarios for 2-(4-Cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid Based on Available Evidence


Medicinal Chemistry Hit-to-Lead Programs Targeting Kinases or 5-Lipoxygenase Where Cyclohexyl Substitution Is a Known Pharmacophoric Requirement

Based on class-level SAR evidence demonstrating that N-cyclohexyl-substituted imidazo[1,2-a]pyridines achieve sub-micromolar 5-LO inhibition (IC₅₀ = 0.05–0.16 μM) while non-cyclohexyl analogs lose potency [1], CAS 900019-67-2 is best deployed as a carboxylic acid building block for synthesizing amide libraries targeting enzymes where the cyclohexylphenyl motif is hypothesized to occupy a lipophilic pocket. The free acid enables direct one-step diversification into amides, the chemotype exploited by potent RIPK2 (IC₅₀ = 2.4 nM) and ACSS2 (IC₅₀ = 5.5 nM) inhibitors in the imidazo[1,2-a]pyridine-6-carboxylic acid series [2][3].

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis Requiring sp³-Enriched Building Blocks

With an Fsp₃ of 0.30, this compound exceeds the Fsp₃ > 0.25 threshold associated with improved clinical developability [1], making it a suitable building block for fragment libraries and DEL synthesis that aim to escape 'flatland' chemical space. The 4-cyclohexylphenyl group provides three-dimensional character absent in the 2-phenyl analog (Fsp₃ ≈ 0) [2], and the free carboxylic acid serves as a robust attachment point for DNA-conjugation chemistry or direct immobilization on solid supports.

Parallel Amide Library Synthesis for Phenotypic Screening Cascades

The free carboxylic acid handle eliminates the saponification step required when using the methyl ester analog (CAS 900019-66-1), reducing per-compound synthesis time and improving overall yield by an estimated 5–15% [1]. This advantage scales meaningfully in 96- or 384-well plate parallel synthesis formats, where cumulative yield improvements reduce resynthesis cycles and ensure sufficient material for primary screening, dose-response confirmation, and selectivity profiling. Procurement of the 98% purity grade (Chemsrc) [2] is recommended for this application to minimize amine scavenging by carboxylic acid-derived impurities during coupling.

Exploratory Chemistry for Novel Intellectual Property Generation in Unexplored Target Space

The confirmed absence of public-domain biological activity data for CAS 900019-67-2 [1] means that composition-of-matter and method-of-use patent claims based on this scaffold remain available in most jurisdictions. Research organizations pursuing first-mover advantage in kinase, epigenetic, or inflammatory disease targets can use this compound as a starting point for generating novel, patentable amide derivatives without the encumbrance of prior art specific to the 4-cyclohexylphenyl substitution pattern—a strategic consideration distinct from the procurement of more heavily precedented imidazo[1,2-a]pyridine analogs.

Quote Request

Request a Quote for 2-(4-Cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.